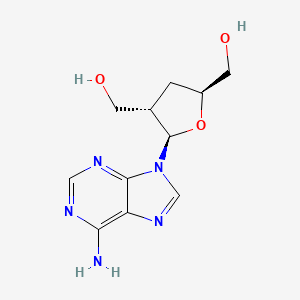
Adenosine, 2',3'-dideoxy-2'-(hydroxymethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “((2S,4S,5R)-5-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2,4-diyl)dimethanol” is a complex organic molecule that features a purine base attached to a tetrahydrofuran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “((2S,4S,5R)-5-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2,4-diyl)dimethanol” typically involves multiple steps, starting from simpler organic molecules. The key steps often include:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving diols and appropriate catalysts.
Attachment of the Purine Base: This step usually involves nucleophilic substitution reactions where the purine base is introduced to the tetrahydrofuran ring.
Functional Group Modifications: Additional steps may be required to introduce or modify functional groups to achieve the desired final structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and yield. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
“((2S,4S,5R)-5-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2,4-diyl)dimethanol” can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the purine base or the tetrahydrofuran ring.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce various alkyl or aryl groups.
科学的研究の応用
“((2S,4S,5R)-5-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2,4-diyl)dimethanol” has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure makes it a potential candidate for studying nucleic acid interactions and enzyme mechanisms.
Medicine: Due to its purine base, it may have applications in drug development, particularly in antiviral and anticancer therapies.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of “((2S,4S,5R)-5-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2,4-diyl)dimethanol” depends on its specific application. In biological systems, it may interact with enzymes or nucleic acids, influencing various biochemical pathways. The purine base can mimic natural nucleotides, potentially inhibiting or modifying the activity of enzymes involved in DNA or RNA synthesis.
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Guanosine: Another nucleoside with a purine base, differing in the functional groups attached to the ring.
Inosine: A nucleoside that can be interconverted with adenosine in metabolic pathways.
Uniqueness
“((2S,4S,5R)-5-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2,4-diyl)dimethanol” is unique due to its specific stereochemistry and the presence of the tetrahydrofuran ring, which distinguishes it from other purine-based compounds
特性
CAS番号 |
130469-39-5 |
|---|---|
分子式 |
C11H15N5O3 |
分子量 |
265.27 g/mol |
IUPAC名 |
[(2R,3S,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-yl]methanol |
InChI |
InChI=1S/C11H15N5O3/c12-9-8-10(14-4-13-9)16(5-15-8)11-6(2-17)1-7(3-18)19-11/h4-7,11,17-18H,1-3H2,(H2,12,13,14)/t6-,7-,11+/m0/s1 |
InChIキー |
SIRHZFXKEYTDJL-OKTBNZSVSA-N |
異性体SMILES |
C1[C@H]([C@@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)N)CO |
正規SMILES |
C1C(C(OC1CO)N2C=NC3=C(N=CN=C32)N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


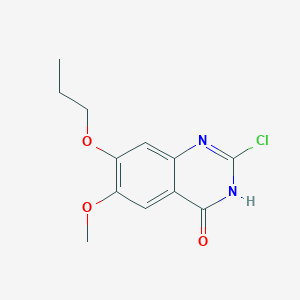
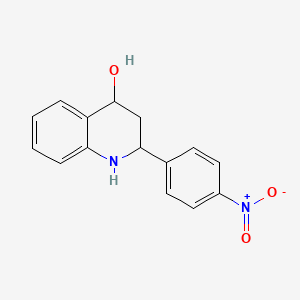
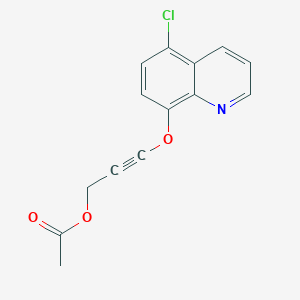
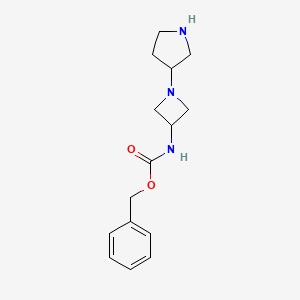

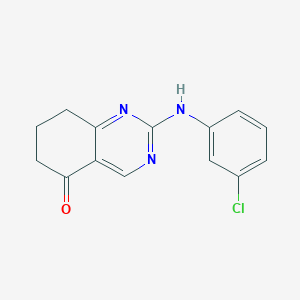
![1-(4-Chlorophenyl)-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11849481.png)
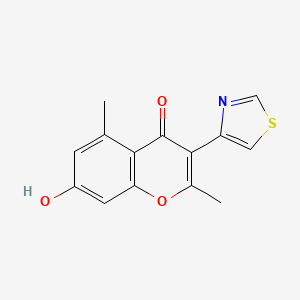
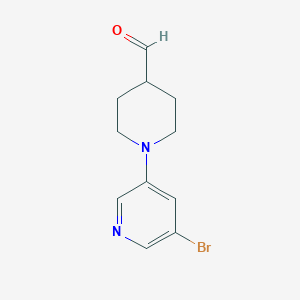
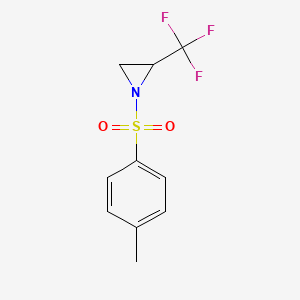
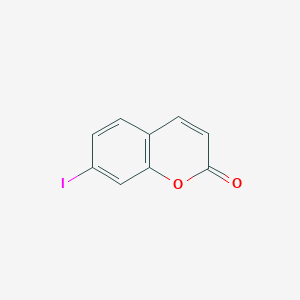

![6-[Hydroxy(phenyl)methylidene]-6,7-dihydro-1,7-naphthyridine-5,8-dione](/img/structure/B11849520.png)
![Ethyl 6-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11849524.png)
